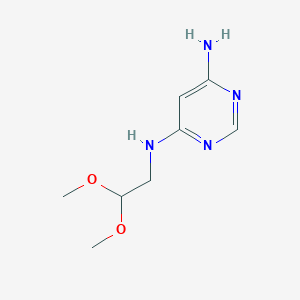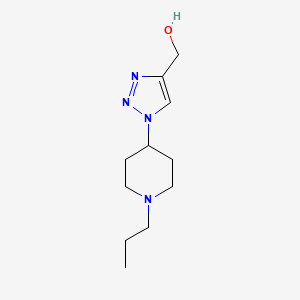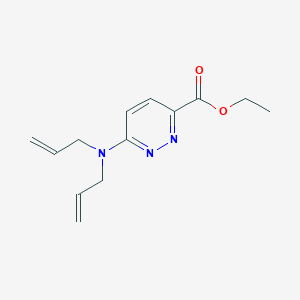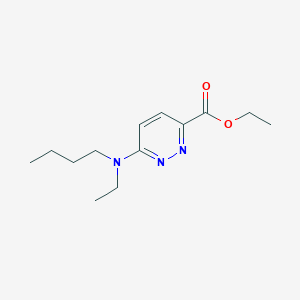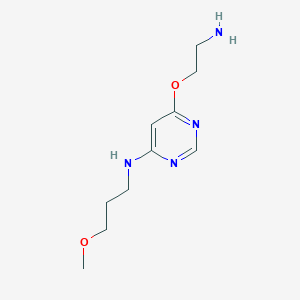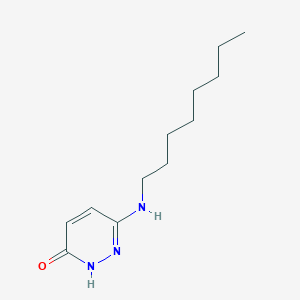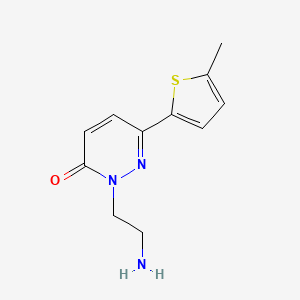
2-(2-Aminoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Anticonvulsant Activity : A study conducted by Sharma et al. (2013) involved the synthesis of a series of derivatives related to the dihydropyridazinone structure. The compounds were evaluated for their anticonvulsant activity and muscle relaxant activity. Two synthesized compounds showed promising anticonvulsant activity in models used for testing, suggesting the potential of this chemical class in developing anticonvulsant drugs (Sharma et al., 2013).
Antimicrobial Agents Synthesis : Another study by Sah et al. (2014) focused on the synthesis of formazans from a Mannich base of a related compound as antimicrobial agents. The synthesized compounds were evaluated for antimicrobial activity against various bacterial and fungal strains, showing moderate activity (Sah et al., 2014).
Novel Synthesis Methods : Research by Koza et al. (2013) reported the synthesis of novel classes of compounds, including aminofuro- and aminothieno[2,3-d]pyridazin-4(5H)-one and aminophthalazin-1(2H)-ones, demonstrating a method for creating novel structures which could be foundational for future drug development (Koza et al., 2013).
Platelet Aggregation Inhibiting and Hypotensive Activities : A study by Thyes et al. (1983) synthesized 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives and evaluated them for their platelet aggregation inhibiting and hypotensive activities, showing significant pharmacological effects, indicating the potential for cardiovascular therapeutic applications (Thyes et al., 1983).
Methylglyoxal and Its Biological Impact : Research by Nemet et al. (2006) focused on methylglyoxal, a highly reactive alpha-oxoaldehyde, and its biological implications. The study highlighted its formation, detection methods, and association with complications of diabetes and some neurodegenerative diseases, showing the chemical's relevance in understanding and potentially managing these conditions (Nemet et al., 2006).
Propiedades
IUPAC Name |
2-(2-aminoethyl)-6-(5-methylthiophen-2-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-2-4-10(16-8)9-3-5-11(15)14(13-9)7-6-12/h2-5H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCLGTYRZDBFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN(C(=O)C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



